molecular formula C10H8BrN B1267487 8-(Bromomethyl)quinoline CAS No. 7496-46-0

8-(Bromomethyl)quinoline

Cat. No.: B1267487
CAS No.: 7496-46-0
M. Wt: 222.08 g/mol
InChI Key: IAAUGSYGHOFWEW-UHFFFAOYSA-N
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Description

8-(Bromomethyl)quinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405282. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Coordination Studies

  • Bifunctional Ambiphilic Molecule Synthesis: The molecule 8-(dimesitylboryl)quinoline, derived from 8-bromoquinoline, showcases rapid hydrolysis and forms coordination complexes with metals like Cu, Ag, and Pd. This demonstrates its potential in forming bifunctional ambiphilic sites for water activation and protodeboronation (Son, Pudenz, & Hoefelmeyer, 2010).

Organometallic Chemistry

  • Palladium(IV) Complex Synthesis: Oxidative addition of 8-(bromomethyl)quinoline to various palladium compounds has led to the formation of palladium(IV) complexes with intramolecular coordination systems. These findings are significant for understanding the structural aspects and reactivity of organoplatinum and palladium complexes (Canty, Hoare, Patel, Pfeffer, Skelton, & White, 1999).

Corrosion Inhibition

Biological and Pharmacological Activities

  • Quinoline Derivatives in Drug Design: Quinoline and its derivatives, like this compound, are pivotal in the synthesis of pharmacologically active substances. They have a broad range of biological activities and are used in the design of drugs with various therapeutic effects (Sabo, Zapototskyi, Kut, Kut, Filak, Onysko, & Lendel, 2021).

Catalysis and Synthesis

  • Palladium Catalysis in Sonogashira Coupling: Quinoline derivatives have been utilized in palladium-catalyzed reactions like Sonogashira coupling, demonstrating their utility in organic synthesis and catalysis (Kumar, Saleem, Mishra, & Singh, 2017).

Anticancer Research

  • Quinoline in Cancer Drug Discovery: Quinoline compounds, including those based on this compound, are explored for their anticancer activities. Their synthetic versatility allows the generation of diverse derivatives with potential anticancer properties (Solomon & Lee, 2011).

Spectrometric Analysis

  • Use in Flow Injection Analysis: Quinoline-8-ol and its derivatives, related to this compound, are employed as chelating and sorbent extraction agents in flow injection analysis for the determination of inorganics (Rao & Gladis, 2002).

Mechanism of Action

While the specific mechanism of action for 8-(Bromomethyl)quinoline is not mentioned in the search results, quinoline-containing drugs are generally thought to act by interfering with the digestion of haemoglobin in the blood stages of the malaria life cycle .

Safety and Hazards

When handling 8-(Bromomethyl)quinoline, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas. Adequate ventilation should be ensured, and personnel should be evacuated to safe areas .

Future Directions

Quinoline compounds, including 8-(Bromomethyl)quinoline, have been the focus of numerous studies due to their wide range of biological activities. They have been used as a scaffold for drug development for more than two centuries, and they continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . Therefore, future research may focus on exploring the therapeutic potential of this compound and its derivatives in various diseases, including cancer .

Properties

IUPAC Name

8-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUGSYGHOFWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323950
Record name 8-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7496-46-0
Record name 7496-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405282
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(Bromomethyl)quinoline
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 8-methylquinoline (45 g, 0.314 mol), N-bromosuccinimide (55 g, 0.309 mol) and benzoyl peroxide (1.5 g) in carbon tetrachloride (250 mL) was refluxed for 7 hours. The reaction was filtered and evaporated, and the crude product was crystallized from methanol (70 mL) to give 37.7 g of product. The mother liquors were chromatographed on silica gel in chloroform to give 17 g of material which was crystallized from ethyl acetate:hexane to give an additional 12.0 g of product.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine 8-methyl-quinoline (1.0 g, 6.99 mmol), NBS (1.3 g, 7.13 mmol), benzoyl peroxide (6.0 mg, 0.03 mmol), carbon tetrachloride (30 mL) and reflux for 17 h. Cool the reaction mixture to ambient temperature and evaporate the solvent. Dissolve the residue in chloroform (30 mL), wash the organic solution with saturated aqueous NaHCO3 (2×10 mL), brine (10 mL) and dry over anhydrous Na2SO4. Evaporate the solvent and purify by chromatography on silica gel eluting with DCM to obtain the title compound as a white solid (1.3 g, 83%). MS (ES+) m/z: 223 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 8-(Bromomethyl)quinoline facilitate the formation of palladium(IV) complexes?

A: this compound acts as an excellent precursor for oxidative addition reactions with palladium(II) complexes. The bromine atom serves as a leaving group, allowing the quinoline ring, with its nitrogen donor atom, to coordinate to the palladium center. This oxidative addition process increases the oxidation state of palladium from +2 to +4, resulting in the formation of stable palladium(IV) complexes [, ].

Q2: What unique structural features are observed in palladium(IV) complexes derived from this compound?

A: The resulting palladium(IV) complexes showcase an intramolecular coordination system, where the 8-methylquinolinyl group coordinates to the palladium center through both the nitrogen atom and the carbon atom of the methyl group. This forms a five-membered chelate ring. X-ray crystallography studies have revealed that these complexes often exhibit geometric isomerism, with different substituents occupying the position trans to the quinoline nitrogen [, ].

Q3: Can you provide an example of a specific reaction utilizing this compound in organometallic synthesis?

A: One example is the reaction of this compound with [PdMeR{(pz)2BH2}]- (R = Me, Ph; [(pz)2BH2]- = bis(pyrazol-1-yl)borate). This reaction yields [Pd(mq)MeR{(pz)2BH2}- (R = Me, Ph), representing the first isolable palladium(IV) complexes incorporating an intramolecular coordination system derived from this compound [].

Q4: Apart from palladium, are there other metals with which this compound displays reactivity in organometallic synthesis?

A: Yes, this compound can be utilized in the synthesis of platinum(IV) complexes as well. For instance, its reaction with appropriate platinum(II) precursors can lead to the formation of Pt(CH2C9H6N-C,N)Me2{(pz)2BH2}, a platinum(IV) complex that is isostructural with its palladium(IV) analogue []. This demonstrates the versatility of this compound in constructing organometallic complexes with different metal centers.

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